molecular formula C14H15N3O4 B2676330 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 1903554-53-9

3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2676330
CAS No.: 1903554-53-9
M. Wt: 289.291
InChI Key: QYZIPHDGTSMESW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), and an oxazolidine ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom). The acetyl group (CH3CO) and dione group (two carbonyl groups) are also present .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Scientific Research Applications

Synthesis and Chemical Properties

Oxazolidine-2,4-diones, including compounds similar to 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, are synthesized through various chemical reactions that showcase their versatile chemical properties. For example, oxazolidines and thiazolidines can be prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups by reacting with aromatic aldehydes, demonstrating a pathway to bicyclic compounds like pyrrolo[1,2-c]oxazole-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981). Such chemical processes underline the compound's potential in creating structurally diverse molecules for further research and application.

Applications in Material Science

The research on oxazolidine-2,4-diones and related compounds extends to material science, where these compounds are utilized in the synthesis of innovative materials. For instance, microwave-assisted polycondensation reactions involving similar structures demonstrate the feasibility of creating novel polyureas with potential applications in various industrial and technological fields (Mallakpour & Rafiee, 2004).

Biologically Relevant Compounds

Even though the focus is away from drug use and side effects, it's noteworthy that the structural motifs of oxazolidine-2,4-diones find relevance in biologically active compounds. For example, multicomponent synthesis approaches have led to the creation of novel heterocyclic scaffolds with potential antibacterial activity, highlighting the significance of these compounds in designing new therapeutic agents (Frolova et al., 2011).

Innovative Synthesis Methods

Innovative synthesis methods, such as the use of atmospheric carbon dioxide for the one-pot synthesis of oxazolidine-2,4-diones, underscore the environmental and practical advantages of researching these compounds. This method provides a novel and convenient access to various oxazolidine-2,4-diones under mild and transition-metal-free conditions, showcasing the potential for sustainable and efficient chemical synthesis (Zhang, Xia, Yang, & Lu, 2015).

Future Directions

While specific future directions for this compound were not found, the field of heterocyclic chemistry, which includes compounds like this one, is a vibrant area of research. New methods of synthesis, exploration of biological activity, and development of pharmaceutical applications are all potential future directions .

Properties

IUPAC Name

3-[1-(2-pyridin-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(6-10-2-1-4-15-7-10)16-5-3-11(8-16)17-13(19)9-21-14(17)20/h1-2,4,7,11H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZIPHDGTSMESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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